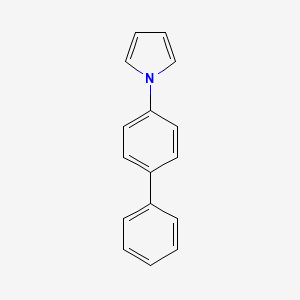

N-biphenyl-4-yl-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-biphenyl-4-yl-1H-pyrrole is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Multicomponent Coupling Reactions

N-biphenyl-4-yl-1H-pyrrole can be synthesized via DABCO-catalyzed reactions in aqueous media. A three-component reaction involving phenacyl bromide, pentane-2,4-dione, and amines forms substituted pyrroles through a mechanism involving:

-

Formation of an unsaturated amino ketone intermediate.

-

DABCO-mediated quaternary salt formation.

Example Reaction Conditions :

| Component | Quantity | Conditions | Yield (%) |

|---|---|---|---|

| Phenacyl bromide | 1 mmol | 60°C, 5 mL H₂O | 72–85 |

| Amine | 1 mmol | DABCO (5 mol%) |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Stille cross-coupling reactions enable derivatization at the biphenyl moiety. For instance, coupling p-bromo-N-phenylpyrrole with stannane derivatives (e.g., 2,5-bis(tributylstannyl)thiophene) yields π-conjugated systems :

This compound+Ar-SnR3Pd(PPh3)2Cl2Ar-pyrrole conjugates

Key Outcomes :

-

Extended conjugation lowers oxidation potentials (e.g., from 0.85 V to 0.45 V vs SCE) .

-

Thiophene-pyrrole hybrids exhibit enhanced electrochemical stability .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole ring undergoes regioselective EAS at the α-positions. Common reactions include:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Halogenation | Cl₂/FeCl₃ | 3,4-Dichloro-N-biphenylpyrrole | 68 |

| Acylation | AcCl/AlCl₃ | 3-Acetyl-N-biphenylpyrrole | 75 |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-N-biphenylpyrrole | 62 |

Mechanistic Note: The biphenyl group directs electrophiles to the pyrrole’s α-positions due to steric hindrance at the nitrogen .

Oxidation and Redox Behavior

This compound displays distinct oxidation profiles depending on substituents:

| Compound | Oxidation Potential (V vs SCE) | Site of Oxidation |

|---|---|---|

| This compound | 0.85 (reversible) | Pyrrole ring |

| Thiophene-pyrrole hybrid | 0.45 (reversible) | Thiophene bridge |

| Biphenyl-pyrrole dimer | 1.20 (irreversible) | Biphenyl bridge |

Electrochemical studies reveal that extended conjugation reduces the HOMO-LUMO gap, enhancing charge-transfer properties .

Cycloaddition and Ring-Opening Reactions

Cu-mediated cycloaddition with anilines converts 1,3-diynyl precursors into pyrrole derivatives. For example:

1,3-Diynyl axle+AnilineCuClThis compound

Optimized Conditions :

Biological Derivatization

N-Acyl derivatives of this compound are synthesized via LiN(SiMe₃)₂-mediated acylation. For instance:

This compound+Acyl chlorideLiN(SiMe₃)₂N-Acyl-pyrrole

Key Example :

-

Product: [1,1'-Biphenyl]-4-yl(1H-pyrrol-2-yl)methanone

-

Yield: 81%

-

Characterization: ¹H NMR (CDCl₃): δ 7.40–7.20 (m, 10H), 6.36 (s, 1H) .

Mechanistic Insights

Eigenschaften

Molekularformel |

C16H13N |

|---|---|

Molekulargewicht |

219.28 g/mol |

IUPAC-Name |

1-(4-phenylphenyl)pyrrole |

InChI |

InChI=1S/C16H13N/c1-2-6-14(7-3-1)15-8-10-16(11-9-15)17-12-4-5-13-17/h1-13H |

InChI-Schlüssel |

HMFRRTAVCKTQMK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CC=C3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.